N-(2-hydroxy-2-(thiophen-2-yl)propyl)-4-isopropoxybenzamide
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Overview
Description
N-(2-hydroxy-2-(thiophen-2-yl)propyl)-4-isopropoxybenzamide is a synthetic organic compound characterized by the presence of a thiophene ring, a hydroxy group, and an isopropoxybenzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-hydroxy-2-(thiophen-2-yl)propyl)-4-isopropoxybenzamide typically involves the following steps:
Formation of the Intermediate: The synthesis begins with the preparation of 2-hydroxy-2-(thiophen-2-yl)propylamine. This can be achieved through the reaction of thiophene-2-carbaldehyde with a suitable amine under reductive amination conditions.
Coupling Reaction: The intermediate is then coupled with 4-isopropoxybenzoyl chloride in the presence of a base such as triethylamine to form the final product.
Industrial Production Methods
In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and reaction monitoring can enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
N-(2-hydroxy-2-(thiophen-2-yl)propyl)-4-isopropoxybenzamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane).
Reduction: The carbonyl group in the benzamide moiety can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.
Common Reagents and Conditions
Oxidation: PCC, DMP, or Jones reagent.
Reduction: LiAlH4, sodium borohydride (NaBH4).
Substitution: Halogens (Br2, Cl2), nitrating agents (HNO3/H2SO4).
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an amine.
Substitution: Halogenated or nitrated derivatives of the thiophene ring.
Scientific Research Applications
Chemistry
In organic synthesis, N-(2-hydroxy-2-(thiophen-2-yl)propyl)-4-isopropoxybenzamide can be used as a building block for the synthesis of more complex molecules. Its functional groups allow for further chemical modifications, making it a versatile intermediate.
Biology and Medicine
This compound may exhibit biological activity, making it a candidate for drug development. Its structure suggests potential interactions with biological targets, which could be explored for therapeutic applications such as anti-inflammatory or anticancer agents.
Industry
In materials science, the compound could be used in the development of novel polymers or as a precursor for the synthesis of materials with specific electronic properties due to the presence of the thiophene ring.
Mechanism of Action
The mechanism by which N-(2-hydroxy-2-(thiophen-2-yl)propyl)-4-isopropoxybenzamide exerts its effects depends on its interaction with molecular targets. The hydroxy group can form hydrogen bonds, while the thiophene ring can participate in π-π interactions. These interactions can influence the compound’s binding affinity and specificity towards enzymes or receptors.
Comparison with Similar Compounds
Similar Compounds
- N-(2-hydroxy-2-(thiophen-2-yl)ethyl)-4-isopropoxybenzamide
- N-(2-hydroxy-2-(furan-2-yl)propyl)-4-isopropoxybenzamide
Uniqueness
Compared to similar compounds, N-(2-hydroxy-2-(thiophen-2-yl)propyl)-4-isopropoxybenzamide may exhibit unique electronic properties due to the presence of the thiophene ring
By understanding the synthesis, reactions, and applications of this compound, researchers can explore its full potential in scientific and industrial contexts.
Properties
IUPAC Name |
N-(2-hydroxy-2-thiophen-2-ylpropyl)-4-propan-2-yloxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO3S/c1-12(2)21-14-8-6-13(7-9-14)16(19)18-11-17(3,20)15-5-4-10-22-15/h4-10,12,20H,11H2,1-3H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KAOFAKWDRGZVOS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C(=O)NCC(C)(C2=CC=CS2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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